3-(3-Aminopropyl)phenol HBr
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Overview
Description
3-(3-Aminopropyl)phenol hydrobromide is a chemical compound with the molecular formula C9H14BrNO. It is a derivative of phenol, where the phenol group is substituted with a 3-aminopropyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)phenol hydrobromide typically involves multiple steps. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including the use of propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. This multi-step process results in the formation of 3-(3-Aminopropyl)phenol, which is then converted to its hydrobromide salt .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of environmentally friendly reagents and conditions is emphasized to reduce production costs and improve safety. The comprehensive yield of the industrial process is reported to be around 63%, which is significantly higher than earlier methods .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-Aminopropyl)phenol hydrobromide is utilized in a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)phenol hydrobromide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biochemical effects. The compound’s structure allows it to interact with biological membranes, influencing membrane fluidity and protein conformation .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminopropyl)phenol: Another phenol derivative with similar properties.
3-(2-Aminopropyl)phenol: A closely related compound with slight structural differences.
Uniqueness
3-(3-Aminopropyl)phenol hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-aminopropyl)phenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.BrH/c10-6-2-4-8-3-1-5-9(11)7-8;/h1,3,5,7,11H,2,4,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAARPFZYGABISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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